molecular formula C14H18N4O3S B2718107 Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate CAS No. 922081-33-2

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate

Cat. No. B2718107
CAS RN: 922081-33-2
M. Wt: 322.38
InChI Key: RLIFZGXUYQBJSD-UHFFFAOYSA-N
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Description

The compound is a derivative of hexahydroquinoline, which is a type of heterocyclic compound. Hexahydroquinolines are known to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve a multicomponent reaction, such as the Hantzsch reaction, which is commonly used for the synthesis of hexahydroquinoline derivatives .


Molecular Structure Analysis

The compound contains a hexahydroquinoline core, which is a nitrogen-containing six-membered ring fused with a cyclohexanone ring . It also has a triazolo group attached to the quinazolinone ring, and a thioester group attached to the propanoate moiety.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related ethyl compounds. These compounds were evaluated for their antimicrobial activity, showing the potential for development as antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Efficient Synthesis of Heterocyclic Compounds

Another study outlines an efficient synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via aza-Wittig reaction, highlighting a method for creating these complex molecules with potential applications in pharmaceuticals and organic materials (Huang, Nie, & Ding, 2009).

Antimicrobial Evaluation of Novel Compounds

The preparation and antimicrobial evaluation of novel compounds with potential as anti-infectives for the urinary tract were also reported. These compounds, related in structure to oxolinic acid, demonstrate the ongoing search for new antimicrobial agents (Sanna et al., 1990).

Novel Heterocyclic Derivatives with Antimicrobial Activity

The reactivity of certain compounds has been explored to synthesize novel quinazoline derivatives showing significant antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial therapies (El-Hashash et al., 2011).

Synthesis of Spiro[Benzo[h]-Quinazolin-5,1'-Cyclohexane] Derivatives

New 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1'-cyclohexane]-4(6H)-one derivatives have been synthesized, exhibiting high anti-monoamine oxidase and antitumor activity. This indicates their potential application in treating diseases related to monoamine oxidase activity and cancer (Markosyan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. As it’s a derivative of hexahydroquinoline, it might share some of the biological activities common to this class of compounds, such as antimicrobial, anticancer, and anti-inflammatory activities .

properties

IUPAC Name

ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFZGXUYQBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate

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